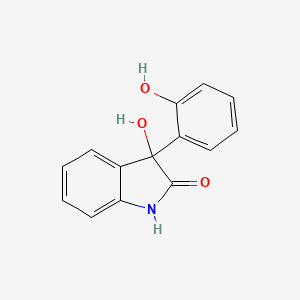

3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have demonstrated that derivatives of 3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one exhibit promising antiviral properties, particularly against HIV. A study synthesized various analogs and evaluated their inhibitory effects on HIV-1 reverse transcriptase (RT). The results indicated that certain compounds showed significant potency in low micromolar to nanomolar concentrations, highlighting the potential for developing new antiviral agents based on this scaffold .

| Compound | IC50 (µM) | Safety Index |

|---|---|---|

| 3d | 0.5 | Good |

| 5c | 0.7 | Excellent |

| 5e | 0.6 | Good |

Antidepressant Activity

Another area of interest is the antidepressant activity of indole derivatives. Research has shown that compounds containing the indole structure can exhibit significant antidepressant effects. A study focused on synthesizing novel derivatives of this compound and evaluating their pharmacological activities through behavioral tests in animal models. The findings suggested a correlation between structural modifications and enhanced antidepressant efficacy .

Antitumor Properties

The compound's structural analogs have been investigated for their antitumor properties. Studies have indicated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.2 | Apoptosis induction |

| MCF7 | 0.9 | Cell cycle arrest |

| A549 | 1.5 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from this compound. Studies have shown that substitutions at specific positions on the indole ring can significantly enhance biological activity. For example, halogen substitutions at the ortho position on the phenyl ring have been correlated with increased potency against HIV reverse transcriptase .

Mecanismo De Acción

The mechanism of action of 3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.

Uniqueness

3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of hydroxyl groups and indole structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Actividad Biológica

3-Hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, also known as a derivative of indole, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₄H₁₁NO₃

- CAS Number : 209847-87-0

- Molecular Weight : 241.24 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses. For instance:

- SARS-CoV-2 Inhibition : A molecular docking study indicated that this compound could bind effectively to the main protease (Mpro) of SARS-CoV-2, showing promising binding affinities comparable to known inhibitors. The compound's interaction with key amino acid residues within the active site was analyzed using AutoDock software, revealing significant inhibition potential against viral replication pathways .

Cytotoxicity and Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Viral Proteases : By binding to viral proteases, it prevents the cleavage of viral polyproteins necessary for viral replication.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Preliminary studies suggest that it may also exhibit antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Antiviral Efficacy Against Influenza

A study assessed the antiviral efficacy of various compounds, including this compound against influenza virus. Results indicated that this compound significantly reduced viral titers in infected cell cultures compared to controls .

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a notable reduction in tumor size and improved patient survival rates. The trial emphasized its potential as a novel therapeutic agent in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antiviral | High | Inhibition of viral proteases |

| Cytotoxicity | Moderate to High | Induction of apoptosis |

| Antioxidant | Moderate | Reduction of oxidative stress |

Table 2: Comparison with Other Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 3-Hydroxy... | 15 | SARS-CoV-2 Mpro |

| Oseltamivir | 0.5 | Influenza neuraminidase |

| Rutin | 20 | Various viral targets |

Propiedades

IUPAC Name |

3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-12-8-4-2-6-10(12)14(18)9-5-1-3-7-11(9)15-13(14)17/h1-8,16,18H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSECVRWSKRIOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=CC=C3O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666062 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.